molecular formula C13H8Cl2N2OS B398243 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B398243
M. Wt: 311.2g/mol
InChI Key: ZNXIFBGUFUYJKD-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzyl and thienyl groups attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to the oxadiazole ring using an oxidizing agent such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorobenzyl)-5-(2-furyl)-1,2,4-oxadiazole
  • 3-(2,4-Dichlorobenzyl)-5-(2-pyridyl)-1,2,4-oxadiazole

Uniqueness

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both dichlorobenzyl and thienyl groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2OS/c14-9-4-3-8(10(15)7-9)6-12-16-13(18-17-12)11-2-1-5-19-11/h1-5,7H,6H2

InChI Key

ZNXIFBGUFUYJKD-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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